(2R)-1-aminopent-4-yn-2-ol hydrochloride
Overview
Description
(2R)-1-aminopent-4-yn-2-ol hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO and its molecular weight is 135.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Activity
Palladium-Catalyzed Carbonylation : The compound has been involved in the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols, leading to the synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters, showcasing its role in creating structurally complex and biologically active molecules (Gabriele et al., 2008).
Synthesis of Amino Acids : Optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids, synthesized from (S)-2-aminopent-4-ynoic acid, have shown potential as selective and potent inhibitors of aldose reductase, an enzyme involved in diabetic complications, emphasizing the compound's relevance in medicinal chemistry (Parpart et al., 2015).
Material Science and Sensing Applications
- Fluorescent Sensing : A derivative of (2R)-1-aminopent-4-yn-2-ol hydrochloride has been used in the design of a fluorescent sensor for the selective recognition of aluminum ions, demonstrating its utility in environmental monitoring and biological imaging (Yadav & Singh, 2018).
Biochemical Studies and Drug Development
Inhibitory Activity and Kinetic Studies : The compound has been featured in the synthesis of (S)-2-amino-5-[aryl]pent-4-ynoic acids, where derivatives exhibited high inhibitory activity against aldose reductase, indicating potential therapeutic applications. Molecular docking studies provided insights into the binding mode of these compounds, suggesting a methodical approach to drug design (Parpart et al., 2015).
Antitumor Activity : Some derivatives of this compound have been studied for their antitumor activity, offering a glimpse into the compound's potential in developing new therapeutic agents (Isakhanyan et al., 2016).
Mechanism of Action
Target of Action
It is known that similar compounds, such as ketamine and its metabolite (2r,6r)-hydroxynorketamine, interact with kappa opioid receptors
Mode of Action
If it does interact with kappa opioid receptors like its related compounds, it may bind to these receptors and modulate their activity . This could result in changes to neuronal signaling and potentially influence behavior.
Biochemical Pathways
If it acts similarly to related compounds, it may influence pathways involving opioid receptors . These pathways play crucial roles in pain perception, mood regulation, and stress response.
Pharmacokinetics
Studies on similar compounds, such as (2r,6r)-hydroxynorketamine, suggest that these compounds can be rapidly absorbed and distributed in the body . They may also undergo extensive metabolism, with different enantiomers potentially having different pharmacokinetic profiles .
Result of Action
If it acts similarly to related compounds, it may have effects on neuronal signaling and behavior . For example, it could potentially influence mood and stress response.
Properties
IUPAC Name |
(2R)-1-aminopent-4-yn-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-3-5(7)4-6;/h1,5,7H,3-4,6H2;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOANJOXWAJZRFK-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807939-91-8 | |
Record name | 4-Pentyn-2-ol, 1-amino-, hydrochloride (1:1), (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807939-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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